5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and various functional groups
Preparation Methods
The synthesis of 5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves multiple steps, including the construction of the benzofuran core, the introduction of the pyrrolidine ring, and the functionalization of the molecule with various substituents. The synthetic routes typically involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of the Pyrrolidine Ring: This step often involves the use of pyrrolidine derivatives and appropriate coupling reagents.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzofuran core play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules. Compared to these compounds, 5-HYDROXY-2-METHYL-N-[4-(PROPAN-2-YL)PHENYL]-4-[(PYRROLIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. Some similar compounds include:
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Pyrrolidine Derivatives: Molecules containing the pyrrolidine ring but lacking the benzofuran core.
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-2-methyl-N-(4-propan-2-ylphenyl)-4-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-15(2)17-6-8-18(9-7-17)25-24(28)22-16(3)29-21-11-10-20(27)19(23(21)22)14-26-12-4-5-13-26/h6-11,15,27H,4-5,12-14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMKYMSTDVHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCC3)O)C(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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